molecular formula C21H26O2 B13415984 (13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one

(13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one

Cat. No.: B13415984
M. Wt: 310.4 g/mol
InChI Key: GPJXMWIXBAJDMA-KTYMLHDXSA-N
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Description

(13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one is a synthetic steroidal compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one typically involves multiple steps, starting from simpler steroidal precursors. The key steps include:

    Hydroxylation: Introduction of hydroxyl groups at specific positions.

    Ethynylation: Addition of ethynyl groups using reagents like ethynyl magnesium bromide.

    Cyclization: Formation of the cyclopenta[a]phenanthrene core through intramolecular reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and purity. Techniques such as continuous flow chemistry and advanced purification methods are often employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like chromium trioxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions vary depending on the desired substituent, often involving catalysts or specific solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

(13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one has been explored for various scientific research applications:

    Chemistry: Studied for its unique structural properties and reactivity.

    Biology: Investigated for its potential effects on cellular processes and signaling pathways.

    Medicine: Examined for its potential therapeutic uses, including hormone replacement therapy and treatment of certain cancers.

    Industry: Utilized in the synthesis of other complex steroidal compounds and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of (13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one involves its interaction with specific molecular targets, such as steroid hormone receptors. It can modulate gene expression and influence various biological pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Estradiol: A naturally occurring estrogen with similar structural features.

    Ethinylestradiol: A synthetic estrogen used in oral contraceptives.

    Testosterone: A naturally occurring androgen with a related steroidal structure.

Uniqueness

(13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one is unique due to its specific ethynyl and hydroxyl substitutions, which confer distinct chemical and biological properties compared to other steroidal compounds.

Properties

Molecular Formula

C21H26O2

Molecular Weight

310.4 g/mol

IUPAC Name

(13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H26O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,9,18-19,23H,3,5-8,10-13H2,1H3/t18?,19-,20-,21-/m0/s1

InChI Key

GPJXMWIXBAJDMA-KTYMLHDXSA-N

Isomeric SMILES

CC[C@]12CC=C3C([C@@H]1CC[C@]2(C#C)O)CCC4=C3CCC(=O)C4

Canonical SMILES

CCC12CC=C3C(C1CCC2(C#C)O)CCC4=C3CCC(=O)C4

Origin of Product

United States

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